molecular formula C21H19NO4S B12633679 4-(N-Benzylglycyl)phenyl benzenesulfonate CAS No. 920804-49-5

4-(N-Benzylglycyl)phenyl benzenesulfonate

Katalognummer: B12633679
CAS-Nummer: 920804-49-5
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: RDTOFUNSDBPRRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N-Benzylglycyl)phenyl benzenesulfonate is a chemical compound that belongs to the class of benzenesulfonic acid derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as human neutrophil elastase (hNE) . The compound’s structure consists of a benzylglycyl group attached to a phenyl ring, which is further connected to a benzenesulfonate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Benzylglycyl)phenyl benzenesulfonate typically involves the sulfonation of benzene using concentrated sulfuric acid . This process forms benzenesulfonic acid, which can then be further reacted with other reagents to introduce the benzylglycyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of benzenesulfonic acid derivatives, including this compound, involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(N-Benzylglycyl)phenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The benzylglycyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups to the benzylglycyl moiety.

Wissenschaftliche Forschungsanwendungen

4-(N-Benzylglycyl)phenyl benzenesulfonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(N-Benzylglycyl)phenyl benzenesulfonate involves its interaction with specific molecular targets, such as human neutrophil elastase (hNE). The compound binds to the active site of hNE, inhibiting its proteolytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which prevents the enzyme from degrading extracellular matrix proteins and other substrates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(N-Benzylglycyl)phenyl benzenesulfonate is unique due to its specific structure, which combines a benzylglycyl group with a benzenesulfonate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

920804-49-5

Molekularformel

C21H19NO4S

Molekulargewicht

381.4 g/mol

IUPAC-Name

[4-[2-(benzylamino)acetyl]phenyl] benzenesulfonate

InChI

InChI=1S/C21H19NO4S/c23-21(16-22-15-17-7-3-1-4-8-17)18-11-13-19(14-12-18)26-27(24,25)20-9-5-2-6-10-20/h1-14,22H,15-16H2

InChI-Schlüssel

RDTOFUNSDBPRRK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.